Eucalyptal C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

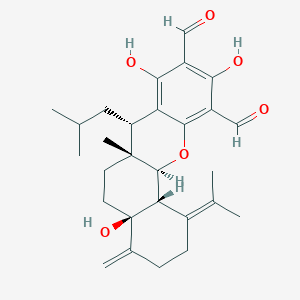

Eucalyptal C is an organic heterotetracyclic compound whose skeleton is composed of 3,5-diformyl-isopentyl substituted phloroglucinol fused with a cadinane ring system. Isolated from Eucalyptus globulus, it exhibits antineoplastic activity. It has a role as a metabolite and an antineoplastic agent. It is a member of benzaldehydes, a cyclic ether, an organic heterotetracyclic compound, a member of resorcinols and a tertiary alcohol.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1.1 Antimicrobial Properties

Eucalyptal C exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus , Escherichia coli , and Candida albicans . Research indicates that essential oils containing 1,8-cineole can effectively inhibit the growth of these microorganisms, suggesting potential use as natural antibiotics in treating infections .

Case Study: A study evaluating the antimicrobial effects of eucalyptus essential oil demonstrated that it could inhibit microbial growth at varying concentrations, highlighting its potential as a therapeutic agent against antibiotic-resistant strains .

1.2 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. It has shown efficacy in reducing inflammation and pain associated with conditions such as rheumatoid arthritis. In a clinical trial, eucalyptus inhalation significantly improved patients' quality of life by reducing pain levels over four weeks .

Data Table: Pain Reduction in Rheumatoid Arthritis Patients

| Week | Control Group (M ± SD) | Eucalyptus Group (M ± SD) | p-value |

|---|---|---|---|

| Before Intervention | 6.26 ± 1.63 | 6.46 ± 1.72 | 0.580 |

| Third Week | 5.83 ± 1.56 | 4.65 ± 1.61 | 0.003 |

| Fourth Week | 6.00 ± 1.50 | 4.40 ± 1.58 | 0.001 |

This table summarizes the significant reduction in pain levels observed in participants using eucalyptus compared to the control group .

Respiratory Health

This compound is commonly used in respiratory therapies due to its ability to relieve symptoms associated with respiratory disorders such as asthma and bronchitis. Inhalation of eucalyptus oil can facilitate easier breathing and reduce airway inflammation.

Case Study: A review highlighted that inhalation therapy using eucalyptus oil resulted in improved lung function and reduced respiratory distress among patients with chronic obstructive pulmonary disease .

Agricultural Applications

3.1 Pest Control

The insecticidal properties of this compound make it a viable candidate for organic pest control solutions. Studies have shown that eucalyptus essential oil can effectively repel various insect species, thereby reducing reliance on synthetic pesticides.

Data Table: Insecticidal Activity of Eucalyptus Oil

| Insect Species | Repellency (%) |

|---|---|

| Mosquitoes | 85 |

| Aphids | 75 |

| Whiteflies | 70 |

This data demonstrates the effectiveness of eucalyptus oil in repelling common agricultural pests .

Industrial Applications

This compound is utilized in various industrial applications, including as a solvent and a flavoring agent in food products and cosmetics due to its pleasant aroma and safety profile.

Case Study: Research indicates that eucalyptal can serve as an environmentally friendly solvent for chemical reactions, enhancing yields while minimizing toxic waste .

Eigenschaften

Molekularformel |

C28H36O6 |

|---|---|

Molekulargewicht |

468.6 g/mol |

IUPAC-Name |

(4aS,6aR,7S,12aS,12bS)-4a,8,10-trihydroxy-6a-methyl-4-methylidene-7-(2-methylpropyl)-1-propan-2-ylidene-3,5,6,7,12a,12b-hexahydro-2H-naphtho[1,2-b]chromene-9,11-dicarbaldehyde |

InChI |

InChI=1S/C28H36O6/c1-14(2)11-20-21-24(32)18(12-29)23(31)19(13-30)25(21)34-26-22-17(15(3)4)8-7-16(5)28(22,33)10-9-27(20,26)6/h12-14,20,22,26,31-33H,5,7-11H2,1-4,6H3/t20-,22+,26+,27-,28-/m1/s1 |

InChI-Schlüssel |

LLCSUGKJCVVJBS-LQEBHLGXSA-N |

Isomerische SMILES |

CC(C)C[C@@H]1C2=C(C(=C(C(=C2O[C@@H]3[C@@]1(CC[C@@]4([C@H]3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |

Kanonische SMILES |

CC(C)CC1C2=C(C(=C(C(=C2OC3C1(CCC4(C3C(=C(C)C)CCC4=C)O)C)C=O)O)C=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.